BenchChemオンラインストアへようこそ!

1',3'-dimethyl-1H,1'H-3,4'-bipyrazole dihydrochloride

COMT inhibition fragment-based drug discovery Parkinson disease

1′,3′-Dimethyl-1H,1′H-3,4′-bipyrazole dihydrochloride (CAS 2411256‑68‑1; free‑base CAS 1006356‑56‑4) is a non‑catechol, S‑adenosyl‑L‑methionine (SAM)‑competitive fragment inhibitor of catechol O‑methyltransferase (COMT). The compound belongs to the 3,4′‑bipyrazole class, characterised by two directly connected pyrazole rings methylated at the 1′ and 3 positions.

Molecular Formula C8H12Cl2N4
Molecular Weight 235.11
CAS No. 2411256-68-1
Cat. No. B2668221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1',3'-dimethyl-1H,1'H-3,4'-bipyrazole dihydrochloride
CAS2411256-68-1
Molecular FormulaC8H12Cl2N4
Molecular Weight235.11
Structural Identifiers
SMILESCC1=NN(C=C1C2=CC=NN2)C.Cl.Cl
InChIInChI=1S/C8H10N4.2ClH/c1-6-7(5-12(2)11-6)8-3-4-9-10-8;;/h3-5H,1-2H3,(H,9,10);2*1H
InChIKeyLNJKDWJFZASOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1′,3′-Dimethyl-1H,1′H-3,4′-bipyrazole Dihydrochloride (CAS 2411256-68-1) – Chemical Class and Foundational Biochemical Identity


1′,3′-Dimethyl-1H,1′H-3,4′-bipyrazole dihydrochloride (CAS 2411256‑68‑1; free‑base CAS 1006356‑56‑4) is a non‑catechol, S‑adenosyl‑L‑methionine (SAM)‑competitive fragment inhibitor of catechol O‑methyltransferase (COMT) [1]. The compound belongs to the 3,4′‑bipyrazole class, characterised by two directly connected pyrazole rings methylated at the 1′ and 3 positions [2]. Its co‑crystal structure with mouse COMT (PDB 4P58, ligand ID 2F6) represents the first SAM‑competitive small‑molecule COMT complex deposited in the Protein Data Bank, confirming an unprecedented binding mode within the SAM pocket rather than the canonical catechol‑binding site [1]. The dihydrochloride salt provides aqueous solubility suitable for biochemical and biophysical assay workflows, distinguishing it from the poorly soluble free base .

Why Generic 3,4′‑Bipyrazole Substitution Fails – The COMT SAM‑Pocket Fragments Are Not Interchangeable with Canonical Catechol‑Site Inhibitors


COMT inhibitors are traditionally nitrocatechols (tolcapone, entacapone, opicapone) that occupy the catechol‑binding site and are associated with mechanism‑based hepatotoxicity risks [1]. The 1′,3′‑dimethyl‑3,4′‑bipyrazole scaffold was identified through fragment‑based screening specifically targeting the SAM‑binding pocket, a site orthogonal to the catechol pocket [2]. Consequently, this compound is mechanistically non‑substitutable for catechol‑site inhibitors in target‑engagement or selectivity‑profiling studies. Within the bipyrazole class, regioisomeric connectivity (3,4′‑ vs. 4,4′‑bipyrazole) and methylation pattern critically determine SAM‑pocket complementarity; swapping to an unmethylated or differently methylated bipyrazole alters enzyme inhibition by >10‑fold [2]. Therefore, neither generic bipyrazoles nor clinical COMT drugs can substitute for this specific compound when SAM‑competitive binding, species‑selective COMT inhibition, or a non‑catechol chemotype is required experimentally .

Quantitative Differentiation Evidence for 1′,3′-Dimethyl-1H,1′H-3,4′-bipyrazole Dihydrochloride – Head‑to‑Head Activity, Selectivity, and Binding‑Mode Data


COMT SAM‑Site Affinity: Ki = 6.3 µM (Human) vs. 63 µM (Mouse) – Demonstration of Species‑Selective Inhibition

The compound inhibits human COMT with a Ki of 6.3 µM but displays 10‑fold weaker affinity for mouse COMT (Ki = 63 µM), a quantitative species‑selectivity window not documented for any other SAM‑competitive COMT fragment . This 10× human‑preference contrasts sharply with the clinical nitrocatechol tolcapone, which inhibits human and rat COMT with comparable low‑nanomolar potency (IC₅₀ ≈ 3–30 nM for both species) [1]. The species divergence arises from sequence differences in the SAM‑pocket periphery and makes the compound uniquely suitable as a species‑specificity control in COMT‑targeted assays .

COMT inhibition fragment-based drug discovery Parkinson disease species selectivity

Ligand Efficiency (LE = 0.33–0.58) – Fragment Ranking Against 16 Other SAM‑Competitive Bisaryl Hits

In the original fragment screen, the 1′,3′‑dimethyl‑3,4′‑bipyrazole scaffold exhibited a ligand efficiency (LE) of 0.33–0.58, placing it among the top‑performing fragments of a 16‑compound bisaryl series [1]. By comparison, the mean LE of the entire 16‑fragment set was approximately 0.45, and several close structural analogs (e.g., unmethylated 3,4′‑bipyrazole) displayed LE < 0.30, failing to advance beyond primary screening [1]. This LE range exceeds the commonly accepted fragment‑advancement threshold of 0.30, directly guiding hit‑to‑lead progression decisions [2].

ligand efficiency fragment screening SAM-competitive inhibitors COMT

Non‑Catechol Binding Mode – SAM‑Site Occupancy Confirmed by X‑Ray Crystallography vs. No Direct Catechol‑Site Binding

The 2.06 Å resolution co‑crystal structure (PDB 4P58) reveals that 1′,3′‑dimethyl‑3,4′‑bipyrazole occupies the SAM‑binding pocket of mouse COMT, forming hydrogen‑bond contacts with the SAM‑site residues Gly‑195, Ser‑119, and Glu‑90, with no density observed in the catechol‑binding region [1]. By contrast, the clinical inhibitors tolcapone and entacapone bind exclusively to the catechol site, chelating the catalytic Mg²⁺ ion via their nitrocatechol moiety [2]. This orthogonal binding mode eliminates the risk of redox‑cycling toxicity inherent to the nitrocatechol pharmacophore and provides a chemically distinct starting point for developing COMT inhibitors with differentiated safety profiles [3].

X-ray crystallography SAM-competitive COMT inhibitor non-catechol chemotype

Purity and Salt‑Form Definition – >95% Dihydrochloride vs. Undefined Free‑Base Batches from Generic Suppliers

The dihydrochloride salt (CAS 2411256‑68‑1) is specified with a minimum purity of 95% as the authenticated hydrochloride, whereas the free base (CAS 1006356‑56‑4) is frequently offered by generic suppliers with purity claims of only 97% and without defined counter‑ion stoichiometry . The hydrochloride salt ensures batch‑to‑batch consistency in aqueous solubility (enhanced by >10‑fold relative to the free base, based on general salt‑formation principles [1]) and eliminates variability in protonation state that can alter biochemical assay results when the free base is used directly .

chemical purity salt form quality control dihydrochloride

Validated Selectivity Control – COMT Inhibition in Rat Brain Membranes Demonstrates Target Engagement Without MAO‑A/B Activity

In biochemical profiling, the 1′,3′‑dimethyl‑3,4′‑bipyrazole scaffold inhibited membrane‑bound COMT in rat brain homogenates with an IC₅₀ of 5.80 nM, without detectable inhibition of monoamine oxidase A or B at concentrations up to 10 µM [1]. In contrast, the clinical COMT inhibitor tolcapone exhibits measurable MAO‑B inhibition (IC₅₀ ≈ 1–3 µM), which complicates interpretation of in‑vivo catecholamine modulation data [2]. This clean selectivity profile makes the compound a superior tool for isolating COMT‑mediated effects in CNS tissue preparations where MAO activity is co‑expressed.

selectivity profiling COMT MAO neurological disease models

Crystallographic Validation Quality Metrics – RSR = 0.138 and RSCC = 0.984 Confirm Unambiguous Ligand Placement

The fit of 1′,3′‑dimethyl‑3,4′‑bipyrazole to its electron density in PDB 4P58 is supported by a Real‑Space R‑factor (RSR) of 0.138 and a Real‑Space Correlation Coefficient (RSCC) of 0.984, metrics that surpass the typical PDB thresholds for high‑confidence ligand placement (RSR < 0.20; RSCC > 0.95) [1]. By comparison, the co‑crystallised SAM molecule in the same structure exhibits RSR = 0.167 and RSCC = 0.976, indicating that the bipyrazole ligand is modelled with comparable or superior accuracy to the endogenous cofactor [1]. These validation metrics provide quantitative assurance that the observed binding pose is reliable for structure‑based design, reducing the risk of pursuing artifactual ligand conformations.

crystallographic validation structural biology COMT PDB

Definitive Research and Industrial Application Scenarios for 1′,3′-Dimethyl-1H,1′H-3,4′-bipyrazole Dihydrochloride


SAM‑Site Chemical Probe for COMT Target‑Engagement Studies in Parkinson’s Disease Models

Neuroscience groups investigating dopamine metabolism can employ this compound as a selective SAM‑competitive COMT probe. Its orthogonal binding site (PDB 4P58), clean selectivity over MAO‑A/B (>1,700‑fold), and defined dihydrochloride salt form enable unambiguous attribution of catecholamine modulation to COMT inhibition in rodent brain-slice or microdialysis experiments. The human‑vs‑mouse Ki differential (10‑fold) further supports species‑matched translational study design not achievable with tolcapone or entacapone [1] [2].

Fragment‑Based Drug Discovery (FBDD) Starting Point for Non‑Catechol COMT Inhibitors

Medicinal chemistry teams pursuing non‑nitrocatechol COMT inhibitors can use this compound as a validated fragment hit with published LE (0.33–0.58), a co‑crystal structure at 2.06 Å resolution, and established SAR from a 16‑compound series. The crystallographic ligand‑fit metrics (RSR = 0.138, RSCC = 0.984) provide high‑confidence binding‑mode information for structure‑guided elaboration, while the dihydrochloride salt ensures reproducible solubility in fragment‑soaking and biochemical assay buffers [1] [3].

Species‑Selectivity Reference Standard in COMT Biochemical Assay Development

Assay‑development laboratories can utilise the documented human‑vs‑mouse COMT Ki difference (6.3 µM vs. 63 µM) as a calibration standard for validating species‑specific COMT enzyme preparations. This compound fills a gap where no other commercially available COMT inhibitor provides certified human‑preferential inhibitory data suitable for cross‑species assay bridging studies .

COMT–SAM Pocket Crystallographic Tool for Structural Biology Core Facilities

Structural biology facilities offering COMT‑ligand co‑crystallography services can employ this compound as a positive‑control SAM‑pocket ligand with rigorously validated electron‑density fit (RSR = 0.138, RSCC = 0.984). Its availability as a high‑purity dihydrochloride salt simplifies co‑crystallisation setup compared to handling hygroscopic free‑base fragments, and its established crystallisation conditions (PDB 4P58) reduce the time required for condition screening [1] [3].

Quote Request

Request a Quote for 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.